1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one is a nitrogen-containing heterocyclic compound. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure features a quinoline core with a nitroprop-1-enyl substituent, making it a unique molecule with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one typically involves the reaction of 4-hydroxyquinolones with nitroalkenes under basic conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The quinoline core can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Hydroxylamines, amines.
Substitution: Halogenated quinolines, nitroquinolines.
Scientific Research Applications
1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline: Shares the quinoline core but lacks the nitroprop-1-enyl substituent.
2-methylquinoline: Similar structure but with a methyl group instead of the nitroprop-1-enyl group.
Nitroquinoline: Contains a nitro group on the quinoline core but differs in the position and type of substituent.
Uniqueness
1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and quinoline moieties contributes to its potential as a versatile pharmacophore with diverse applications in medicinal chemistry .
Properties
CAS No. |
91955-46-3 |
---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one |
InChI |
InChI=1S/C13H12N2O3/c1-9(15(17)18)7-10-8-13(16)14(2)12-6-4-3-5-11(10)12/h3-8H,1-2H3/b9-7+ |
InChI Key |
YDOGYDHXVQEEPG-VQHVLOKHSA-N |
Isomeric SMILES |
C/C(=C\C1=CC(=O)N(C2=CC=CC=C21)C)/[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=CC(=O)N(C2=CC=CC=C21)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.